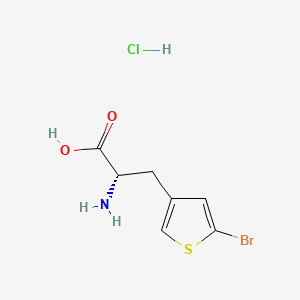
(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride is a compound that features a thiophene ring substituted with a bromine atom at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride typically involves the bromination of thiophene derivatives. One common method includes the use of N-bromosuccinimide (NBS) to brominate the 5-position of thiophene . The resulting brominated thiophene is then subjected to further reactions to introduce the amino and propanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination of thiophene.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted thiophenes, while oxidation can produce thiophene oxides.
科学的研究の応用
(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom and thiophene ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-2-{(5-bromothiophen-3-yl)methylamino}-2-phenylacetic acid: Contains a similar thiophene ring but with different substituents.
(2S)-2-({(5-bromothiophen-3-yl)methylcarbamoyl}amino)propanoic acid: Another compound with a bromothiophene moiety.
Uniqueness
(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern and the presence of both amino and propanoic acid groups
特性
分子式 |
C7H9BrClNO2S |
|---|---|
分子量 |
286.57 g/mol |
IUPAC名 |
(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H8BrNO2S.ClH/c8-6-2-4(3-12-6)1-5(9)7(10)11;/h2-3,5H,1,9H2,(H,10,11);1H/t5-;/m0./s1 |
InChIキー |
SUIVLBGQPRGTNQ-JEDNCBNOSA-N |
異性体SMILES |
C1=C(SC=C1C[C@@H](C(=O)O)N)Br.Cl |
正規SMILES |
C1=C(SC=C1CC(C(=O)O)N)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



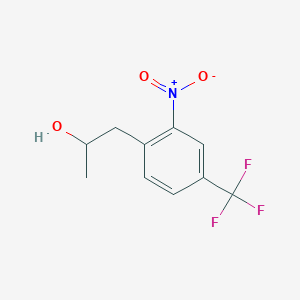

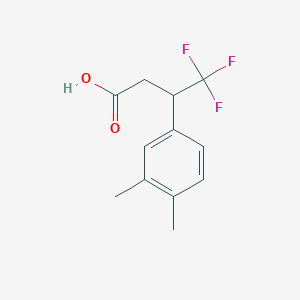
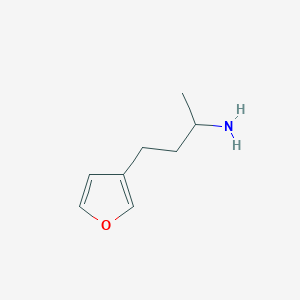
![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
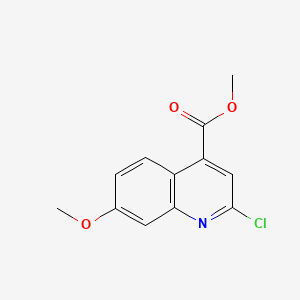

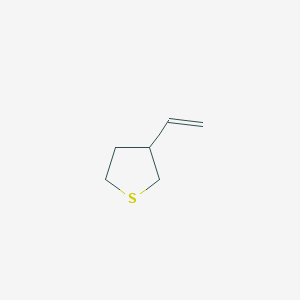
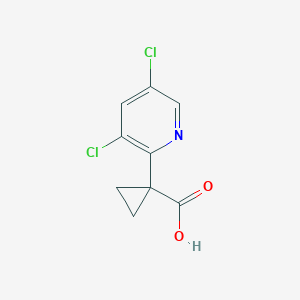
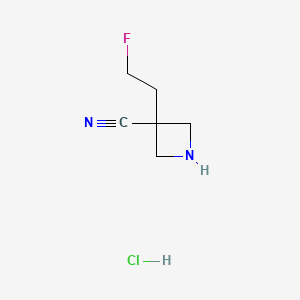


![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)
